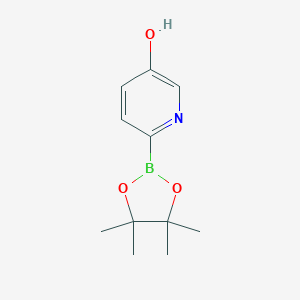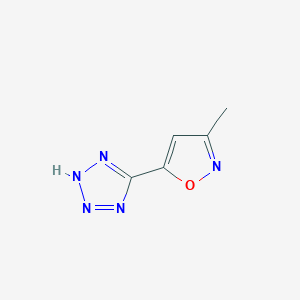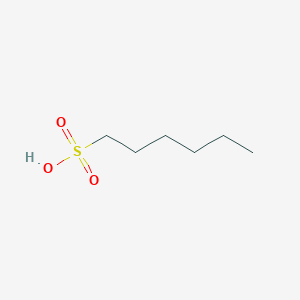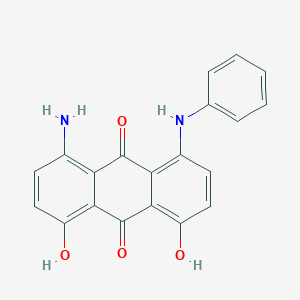
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (TMDO) is a synthetic compound that has been studied for its potential applications in scientific research. TMDO is a boron-containing heterocyclic compound with a pyridine ring structure, and it is produced through a condensation reaction of boric acid and pyridine. The compound has been found to possess interesting properties that make it a useful tool for a variety of scientific applications.
Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. It’s particularly useful in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds . The boronic ester group in the compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials.
Drug Development
In the realm of drug development, 5-Hydroxypyridine-2-boronic acid pinacol ester is employed as a building block for the synthesis of potential therapeutic agents. Its boronic ester moiety is a key functional group in the design of enzyme inhibitors, which can be tailored to target a variety of diseases, including cancers and infectious diseases .
Material Chemistry
The compound finds application in material chemistry, where it’s used to modify the properties of polymers and create novel materials. For instance, it can be incorporated into copolymers to alter their optical and electrochemical characteristics, which is beneficial for developing advanced materials for electronics and photonics .
Biological Studies
In biological studies, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is utilized as a fluorescent probe. It can be used to detect and measure the presence of biologically relevant species such as hydrogen peroxide, sugars, and certain ions, aiding in the understanding of various biological processes .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, allowing for controlled drug release. This is particularly useful in targeted drug delivery systems for cancer therapy and insulin delivery .
Analytical Chemistry
In analytical chemistry, 5-Hydroxypyridine-2-boronic acid pinacol ester is used as a reagent for the detection and quantification of analytes. Its ability to form stable complexes with various molecules makes it an excellent choice for developing sensitive and selective detection methods .
Mécanisme D'action
Target of Action
Similar compounds are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The process is facilitated by a palladium catalyst .
Biochemical Pathways
The compound affects the biochemical pathway involving the borylation of alkyl or aryl alkynes and alkenes . This process results in the formation of pinacol benzyl boronate . The compound can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of pinacol benzyl boronate and aryl boronates . These products have various applications in organic synthesis.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQXSAHAXDVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590556 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
CAS RN |
1310383-01-7 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














